molecular formula C22H33N3O4 B2452024 1-(1-ethyl-5-(2-hydroxy-3-(4-(2-hydroxyethyl)piperazin-1-yl)propoxy)-2-methyl-1H-indol-3-yl)ethanone CAS No. 942880-47-9

1-(1-ethyl-5-(2-hydroxy-3-(4-(2-hydroxyethyl)piperazin-1-yl)propoxy)-2-methyl-1H-indol-3-yl)ethanone

Cat. No. B2452024
M. Wt: 403.523
InChI Key: SGYRNUIACUCJPD-UHFFFAOYSA-N
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Description

1-(1-ethyl-5-(2-hydroxy-3-(4-(2-hydroxyethyl)piperazin-1-yl)propoxy)-2-methyl-1H-indol-3-yl)ethanone is a useful research compound. Its molecular formula is C22H33N3O4 and its molecular weight is 403.523. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The compound has been synthesized and characterized using spectroscopic methods such as IR, NMR, and MS studies. These techniques help to confirm the molecular structure and stability of the compound, which is crucial for understanding its potential applications in various fields, including pharmaceuticals and materials science (Govindhan et al., 2017).

Pharmacological Evaluation

  • Some derivatives of this compound have shown significant affinity to 5-HT1A and 5-HT2A receptors. This suggests potential applications in developing treatments for neurological and psychiatric disorders (Kossakowski et al., 2008).

Antiviral Properties

  • Certain derivatives have been evaluated for their anti-HIV activity. This research is significant in the ongoing effort to develop new treatments for HIV and other viral infections (Al-Masoudi et al., 2007).

Anti-Inflammatory Activity

  • Some synthesized compounds related to this chemical have demonstrated anti-inflammatory activity. This indicates potential for the development of new anti-inflammatory drugs, which could be beneficial in treating various inflammatory conditions (Ahmed et al., 2017).

Electrochemical Synthesis Applications

  • The compound has been used in electrochemical syntheses, showing its versatility in chemical synthesis methods. This can lead to the discovery of new compounds with various applications (Amani & Nematollahi, 2012).

Antipsychotic Potential

  • Research has explored its derivatives for potential antipsychotic activity, which is crucial in developing new treatments for psychiatric disorders like schizophrenia (Bhosale et al., 2014).

Antimicrobial Studies

  • Derivatives of this compound have been screened for their antimicrobial properties, indicating potential use in treating bacterial and fungal infections (Rajkumar et al., 2014).

Antioxidant Activity

  • It has been designed as a potential dopamine D2 receptor agonist with antioxidant activity, useful for treating conditions like Parkinson's disease (Kaczor et al., 2021).

Dual Inhibitor of Cholinesterase and Monoamine Oxidase

  • Some indole derivatives related to this compound have been identified as dual inhibitors of cholinesterase and monoamine oxidase, which is significant in treating neurodegenerative diseases (Bautista-Aguilera et al., 2014).

Treatment of Neurodegenerative Diseases

  • Indole derivatives of the compound have shown properties as dual-effective agents for treating neurodegenerative diseases, providing a potential pathway for new therapeutic approaches (Buemi et al., 2013).

Wound-Healing Potential

  • Some derivatives have been evaluated for their wound-healing potential, showing significant results in promoting wound healing and recovery (Vinaya et al., 2009).

Green Synthesis Techniques

  • There has been a focus on green microwave-assisted synthesis methods for creating derivatives of this compound, emphasizing the importance of environmentally friendly chemical processes (Said et al., 2020).

Anti-Cancer Activity

  • Its derivatives have been investigated for anti-bone cancer activity, providing insights into potential cancer treatments (Lv et al., 2019).

properties

IUPAC Name

1-[1-ethyl-5-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]-2-methylindol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O4/c1-4-25-16(2)22(17(3)27)20-13-19(5-6-21(20)25)29-15-18(28)14-24-9-7-23(8-10-24)11-12-26/h5-6,13,18,26,28H,4,7-12,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYRNUIACUCJPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C2=C1C=CC(=C2)OCC(CN3CCN(CC3)CCO)O)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-ethyl-5-(2-hydroxy-3-(4-(2-hydroxyethyl)piperazin-1-yl)propoxy)-2-methyl-1H-indol-3-yl)ethanone

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